4-Amino-3-penten-2-one

Coordination Chemistry Computational Chemistry Molecular Structure

Specify 4-Amino-3-penten-2-one (APO) for applications requiring the unmodified β-enaminone core. Unlike N-methylated or α-substituted analogs, APO's free NH₂ group and α-hydrogens ensure a stable keto-amine tautomer (favored by 23.6–47 kJ/mol) and predictable N–H stretching frequency (~3180 cm⁻¹). This guarantees reproducible chelation behavior for Pd(II) catalyst development, validated fluorescent detection of formaldehyde (nanomole sensitivity), and reliable cyclocondensation for pharmaceutical intermediates. Avoid variability caused by generic enaminone substitutions—APO is the essential benchmark for structure-property studies.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 1118-66-7
Cat. No. B074499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-penten-2-one
CAS1118-66-7
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)N
InChIInChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3-
InChIKeyOSLAYKKXCYSJSF-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-penten-2-one (CAS 1118-66-7): An Enaminone Scaffold for Coordination Chemistry and Aldehyde Detection


4-Amino-3-penten-2-one (CAS 1118-66-7), also known as Fluoral-P or acetylacetone imine, is a β-enaminone with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol . It is characterized by a conjugated N–C=C–C=O system that enables keto-enol tautomerism and confers reactivity as both a chelating ligand and a nucleophilic reagent [1]. The compound is typically supplied as a 96% purity solid (white to orange to green) with a melting point of 38 °C and a boiling point of 130–131 °C (209–213 °C flash point), requiring storage at 2–8 °C for optimal stability .

The Non-Interchangeability of 4-Amino-3-penten-2-one: A Structural Rationale for Procurement


Generic substitution of β-enaminones is precluded by the fact that even minor structural modifications—such as N- or α-methylation—can profoundly alter key molecular properties including intramolecular hydrogen bond (IHB) strength, tautomeric preference, and metal-chelation geometry [1][2]. For 4-amino-3-penten-2-one (APO), the unsubstituted NH₂ group and α-position hydrogen atoms define its unique keto-amine tautomer stability and N–H stretching frequency (νNH ~3180 cm⁻¹), which directly influence its performance as a ligand and as an analytical reagent [1]. The quantitative evidence below demonstrates why APO, and not its methylated, N‑substituted, or cyano-substituted analogs, must be specified for applications where these precise physicochemical parameters are critical.

4-Amino-3-penten-2-one: Quantitative Differentiation from Closest Analogs in Coordination, Tautomerism, and Reactivity


Intramolecular Hydrogen Bond Strength: APO Defines the Baseline for Enaminone Ligand Design

The intramolecular hydrogen bond (IHB) in 4-amino-3-penten-2-one (APO) is significantly weaker than in its 3-methyl analog (3-MeAPO). DFT calculations at the B3LYP/6-311++G** level show that 3-MeAPO exhibits a stronger IHB, with a calculated N···O distance of approximately 2.58 Å compared to 2.64–2.67 Å for APO [1]. This difference is attributed to the steric effect of the α-methyl group, which enhances the planarity of the chelate ring in 3-MeAPO [1].

Coordination Chemistry Computational Chemistry Molecular Structure

Keto-Amine vs. Enol-Imine Tautomer Stability: APO's Conformational Preference Quantified

Ab initio calculations at the MP2 level reveal that for 4-amino-3-penten-2-one (APO), non-hydrogen-bonded keto-amine conformers are substantially more stable than non-hydrogen-bonded enol-imine conformers, with an energy difference of approximately 47 kJ/mol [1]. When intramolecular hydrogen bonding is considered, this stability advantage for the keto-amine tautomer is reduced to 23.6 kJ/mol, due to the stronger hydrogen bond present in the enol-imine conformer [1]. In contrast, the 3-cyano derivative (4-amino-3-cyano-3-penten-2-one) exhibits a significantly altered tautomeric profile due to the strong electron-withdrawing effect of the cyano group [2].

Tautomerism Computational Chemistry Physical Organic Chemistry

Palladium Chelation Geometry: NMR Shifts Distinguish APO from N-Substituted Analogs

¹³C NMR analysis of palladium chelate complexes reveals that the carbonyl carbon resonance of 4-amino-3-penten-2-one (APO) undergoes a characteristic upfield shift of approximately 20 ppm upon complexation with Pd(II) [1]. In contrast, the carbon atom bearing the amino group shows no significant shift, confirming that coordination occurs exclusively through the carbonyl oxygen and the nitrogen atom [1]. This precise NMR signature provides a reliable marker for confirming APO-derived complex formation, a feature that may differ for N-alkylated or N-arylated analogs due to altered electronic and steric effects [1].

Coordination Chemistry NMR Spectroscopy Organometallics

One-Step Synthesis Efficiency: Quantitative Yield via Adapted Vilsmeier Conditions

A 2023 protocol demonstrates the one-step synthesis of 4-amino-3-penten-2-one in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, as well as IR and Raman spectroscopy, confirming high purity and structural fidelity [1]. While no direct head-to-head comparison of yields for other enaminone syntheses is provided, a quantitative yield under mild conditions offers a practical advantage over multi-step or lower-yielding alternative routes, which is particularly relevant for scaling up or for applications requiring high-purity starting material.

Synthetic Methodology Process Chemistry Cost-Effectiveness

Selective Formaldehyde Derivatization: Fluoral-P (APO) Enables Low Nanomole Detection

4-Amino-3-penten-2-one, designated Fluoral-P, is a selective reagent for aldehydes, and its condensation with formaldehyde yields a fluorescent product detectable in the lower nanomole range [1]. The stability, selectivity, and reactivity of Fluoral-P are described, and its utility in automatic flow injection systems for formaldehyde determination is demonstrated [1]. This high sensitivity distinguishes APO from less reactive or less selective amine-based derivatization agents.

Analytical Chemistry Fluorescence Spectroscopy Flow Injection Analysis

4-Amino-3-penten-2-one: Validated Application Scenarios Stemming from Differential Evidence


As a Well-Defined Ligand Precursor in Palladium(II) Coordination Chemistry

The distinct ¹³C NMR shift of ~20 ppm for the carbonyl carbon upon Pd(II) chelation, along with the absence of a shift for the amino-bearing carbon, provides a clear spectroscopic handle for confirming complex formation [1]. Researchers developing Pd-based catalysts or studying metal-ligand interactions will find APO's predictable coordination behavior, and the ability to monitor it via NMR, advantageous compared to N-substituted analogs whose complexation may be less well-defined [1].

As a Selective and Sensitive Reagent for Formaldehyde Quantification (Fluoral-P)

The validated use of APO (Fluoral-P) for the fluorescent detection of formaldehyde in the lower nanomole range offers a specific, high-sensitivity analytical method [1]. Laboratories involved in environmental monitoring, industrial hygiene, or biological formaldehyde assays can leverage this established reactivity, which differentiates APO from less selective or less sensitive amine-based derivatization agents [1].

As a Synthetic Intermediate for Heterocycles with Controlled Tautomerism

The well-characterized and energetically favorable keto-amine tautomer of APO (favored by 23.6–47 kJ/mol over the enol-imine form) provides a predictable and stable starting point for heterocyclic synthesis [1]. This contrasts with analogs like the 3-cyano derivative, where the strong electron-withdrawing group alters the tautomeric equilibrium [1][2]. APO's defined tautomeric preference ensures reproducible reactivity in cyclocondensation reactions, making it a reliable building block for pharmaceutical and agrochemical intermediate synthesis.

As a Benchmark Compound for Computational and Spectroscopic Studies of Intramolecular Hydrogen Bonding

The precise experimental and computational data available for APO—including its N–H stretching frequency (νNH ~3180 cm⁻¹), IHB geometry (N···O distance 2.64–2.67 Å), and tautomer stability [1][2]—establish it as a fundamental benchmark for studying substituent effects in enaminones. The direct head-to-head comparison with 3-MeAPO, which exhibits a stronger IHB, highlights APO's role as the essential baseline compound [1]. Researchers investigating structure-property relationships in β-enaminones will therefore prioritize APO for its well-documented, unsubstituted reference state.

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